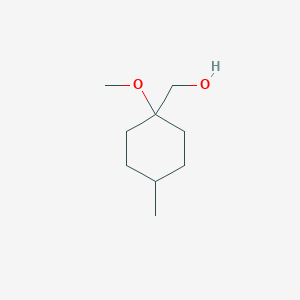

(1-Methoxy-4-methylcyclohexyl)methanol

Description

Contextualization within Substituted Cyclohexane (B81311) Derivatives

Substituted cyclohexanes are fundamental structures in organic chemistry, largely due to their well-defined three-dimensional conformations. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain, with substituents occupying either axial or equatorial positions. vaia.compressbooks.pub The energetic preference for a substituent to occupy the more spacious equatorial position is a guiding principle in conformational analysis. fiveable.memasterorganicchemistry.com

In the case of (1-methoxy-4-methylcyclohexyl)methanol, the cyclohexane ring is trisubstituted. The conformational preference of each substituent—methyl, methoxy (B1213986), and hydroxymethyl—is influenced by its size and electronic properties. Larger groups generally have a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. pressbooks.pub The interplay of these preferences in a polysubstituted ring determines the molecule's most stable conformation, which in turn dictates its reactivity and physical properties.

Importance as a Synthetic Target and Intermediate in Advanced Chemical Research

While specific industrial applications for this compound are not extensively documented, its structure suggests potential utility as a synthetic intermediate. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of other functional groups, providing a handle for further molecular elaboration. The methoxy group, being relatively inert, can act as a directing group or a permanent structural feature in a larger target molecule.

The combination of a hydrophilic alcohol and a more lipophilic methyl and methoxy-substituted cyclohexane core imparts an amphiphilic character to the molecule. This could be of interest in the synthesis of novel surfactants or as a fragment in the design of biologically active molecules where specific solubility properties are required. Its synthesis would likely involve the manipulation of a pre-existing 4-methylcyclohexane derivative, for example, through the epoxidation of a corresponding alkene followed by ring-opening with methanol (B129727), or via the reduction of a 1-methoxy-4-methylcyclohexanecarboxylate ester.

Isomeric Considerations in this compound Systems

The structure of this compound allows for the existence of several stereoisomers. The substitution at carbons 1 and 4 of the cyclohexane ring can lead to cis and trans diastereomers, depending on the relative orientation of the substituents. pressbooks.pub In the cis isomer, the substituents on carbons 1 and 4 are on the same face of the ring, while in the trans isomer, they are on opposite faces.

Each of these diastereomers can exist as a pair of enantiomers if the molecule is chiral. For this compound, the presence of two stereocenters at positions 1 and 4 gives rise to geometric isomerism. The chair conformations of these isomers will have different stabilities based on whether the substituents are in axial or equatorial positions. For instance, in the trans isomer, a conformation with both the larger methoxymethyl and methyl groups in equatorial positions would be expected to be the most stable. In the cis isomer, one of these groups would likely be forced into an axial position, leading to a higher energy conformation.

The distinct physicochemical properties of these isomers can have significant implications for their behavior in chemical reactions and biological systems. researchgate.net For the related compound 4-methylcyclohexanemethanol, the cis and trans isomers are known to exist, and their separation and characterization have been documented. wikipedia.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

1849327-61-2 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(1-methoxy-4-methylcyclohexyl)methanol |

InChI |

InChI=1S/C9H18O2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

MEHUAHWGBITCHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(CO)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 4 Methylcyclohexyl Methanol

Strategies for Methoxy (B1213986) Group Introduction and Alcohol Functionalization

The construction of (1-Methoxy-4-methylcyclohexyl)methanol involves the targeted formation of an ether linkage and a primary alcohol on a disubstituted cyclohexane (B81311) ring. The following sections detail the primary routes to achieve this, including etherification, reduction, and methods for building the core carbon skeleton.

Etherification and Alkoxylation Routes

The introduction of the methoxy group is a critical step, typically achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a classic and versatile method applicable to this transformation. masterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide or sulfonate ester. libretexts.org

In the context of synthesizing this compound, one potential pathway begins with a precursor like 1-bromo-4-methylcyclohexane. This starting material would first be converted to the corresponding alcohol, 4-methylcyclohexanol, which is then deprotonated with a strong base (e.g., Sodium Hydride, NaH) to form the sodium 4-methylcyclohexoxide. This alkoxide can then react with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to form the ether product, 1-methoxy-4-methylcyclohexane. chegg.com Subsequent functionalization at the C1 position would be required to introduce the methanol (B129727) group.

Alternatively, if starting with a diol precursor, selective protection of one hydroxyl group would be necessary before methylation of the other. The choice of reagents and reaction conditions is crucial to maximize yield and minimize side reactions, such as elimination, which can compete with substitution, particularly with secondary alkyl halides. masterorganicchemistry.com

Table 1: Comparison of Common Methylating Agents for Etherification

| Reagent | Formula | Key Characteristics |

|---|---|---|

| Methyl Iodide | CH₃I | Highly reactive, good leaving group (I⁻). |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Potent and cost-effective methylating agent. |

| Methyl Tosylate | CH₃OTs | Excellent leaving group (tosylate), often used in complex syntheses. |

Reductive Methodologies for Hydroxyl Group Formation

The formation of the primary alcohol (hydroxymethyl group, -CH₂OH) is most commonly achieved by the reduction of a carboxylic acid or its ester derivative. A key intermediate in this approach is 1-methoxy-4-methylcyclohexanecarboxylic acid or its corresponding ester (e.g., methyl 1-methoxy-4-methylcyclohexanecarboxylate).

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing both carboxylic acids and esters to primary alcohols. smolecule.com The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids directly. However, it can reduce esters, though often more slowly than LiAlH₄. researchgate.net Recent methodologies have shown that NaBH₄ in methanol, stabilized with a catalytic amount of sodium methoxide (B1231860) (NaOMe), can effectively reduce esters to alcohols at room temperature. nih.gov This method offers a safer and more chemoselective alternative to LiAlH₄. nih.gov

Table 2: Reducing Agents for Ester/Carboxylic Acid to Alcohol Conversion

| Reducing Agent | Formula | Substrate Compatibility | Typical Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acids, Esters, Ketones, Aldehydes | Anhydrous Ether/THF, followed by H₃O⁺ workup |

| Sodium Borohydride | NaBH₄ | Esters (slowly), Ketones, Aldehydes | Methanol, Ethanol, THF |

| NaBH₄ / NaOMe | NaBH₄ / NaOMe | Esters | Methanol, Room Temperature |

Alkylation and Carboxylation Approaches to the Cyclohexyl Scaffold

Building the fully substituted cyclohexane ring often starts with simpler, commercially available precursors. A common strategy involves the carboxylation of a Grignard reagent, which adds a carbon atom and forms a carboxylic acid. libretexts.org This process would start with a suitable halide, such as 1-bromo-4-methylcyclohexane. Reaction with magnesium metal in dry ether forms the Grignard reagent, 4-methylcyclohexylmagnesium bromide. Bubbling carbon dioxide (CO₂) gas through this solution, or pouring the Grignard reagent over dry ice, results in the formation of a magnesium carboxylate salt. masterorganicchemistry.com Subsequent acidification with a strong aqueous acid yields 4-methylcyclohexanecarboxylic acid. masterorganicchemistry.comgoogle.com This acid can then undergo further reactions to introduce the methoxy group at the C1 position before the final reduction step.

Another approach involves starting with a ketone, such as 4-methylcyclohexanone. This allows for the introduction of functional groups at the carbonyl carbon (C1). For instance, alkylation of the ketone could be a step towards building the desired carbon framework. smolecule.com The synthesis of 1,4-disubstituted cyclohexanes is a well-established area of organic chemistry, providing multiple routes to access the necessary precursors. orgsyn.org

Stereoselective and Chiral Synthesis of this compound Isomers

The this compound molecule has two stereocenters, at the C1 and C4 positions. This gives rise to stereoisomers, specifically cis and trans diastereomers, where the substituents are on the same or opposite sides of the ring, respectively. fiveable.me Achieving stereocontrol—the ability to selectively produce one desired isomer—is a significant challenge in modern organic synthesis.

Asymmetric Catalysis and Chiral Auxiliaries

To synthesize a single enantiomer of either the cis or trans isomer, methods of asymmetric synthesis are employed. One powerful strategy is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the starting material to direct a subsequent reaction to occur on one face of the molecule, leading to a high diastereomeric excess. nih.govacs.org After the key stereocenter-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. acs.org For example, (S,S)-cyclohexane-1,2-diol has been successfully used as a chiral auxiliary in the diastereoselective alkylation of keto esters, a reaction type that could be adapted to construct the chiral quaternary center at the C1 position of the target molecule. nih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product, is another key approach. Chiral rhodium catalysts, for instance, have been used in C-H functionalization reactions to create new stereocenters with high stereoselectivity. nih.gov Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of complex cyclohexane derivatives bearing multiple stereocenters. nih.gov

Diastereoselective Cyclohexane Functionalization

Controlling the relative stereochemistry between the C1 and C4 positions to selectively form either the cis or trans isomer is known as diastereoselective synthesis. The stereochemical outcome of reactions on cyclohexane rings is often dictated by thermodynamic and kinetic factors, particularly the preference for bulky substituents to occupy the more stable equatorial position to minimize steric strain. fiveable.me

Diastereoselective synthesis of highly substituted cyclohexanes can be achieved through cascade or domino reactions, where multiple bonds and stereocenters are formed in a single pot. nih.govbeilstein-journals.org For example, organocatalyzed Michael-aldol domino reactions have been used to create polyfunctional cyclohexanones with excellent diastereoselectivity (up to >20:1 dr). nih.gov The stereochemistry is governed by the selective cyclization pathway, which can be influenced by the catalyst and reaction conditions. nih.gov Such strategies could be envisioned to construct a 4-methyl-substituted cyclohexanone (B45756) precursor with a defined stereochemistry, which would then be carried through the subsequent steps of methoxy group introduction and reduction to yield a specific diastereomer of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-4-methylcyclohexane |

| 1-methoxy-4-methylcyclohexanecarboxylic acid |

| 1-methoxy-4-methylcyclohexane |

| 4-methylcyclohexanol |

| 4-methylcyclohexanone |

| 4-methylcyclohexanecarboxylic acid |

| Carbon dioxide |

| Diazomethane |

| Diborane |

| Diethyl ether |

| Dimethyl sulfate |

| Lithium aluminum hydride |

| Magnesium |

| Methyl 1-methoxy-4-methylcyclohexanecarboxylate |

| Methyl iodide |

| Methyl tosylate |

| Sodium 4-methylcyclohexoxide |

| Sodium borohydride |

| Sodium Hydride |

| Sodium methoxide |

| Tetrahydrofuran |

Convergent and Linear Synthesis Pathways: A General Overview

Without specific literature on the synthesis of this compound, one can only hypothesize potential routes. A hypothetical linear approach might involve the sequential addition of the methyl, methoxy, and hydroxymethyl groups to a cyclohexane precursor. A convergent strategy, on the other hand, could involve the synthesis of a cyclohexane ring already bearing some of the desired functional groups, which is then coupled with another fragment to complete the molecule. However, without experimental data, these remain speculative pathways.

Optimization of Reaction Conditions and Process Efficiency

The optimization of any chemical synthesis is a critical step in moving from a laboratory-scale procedure to a viable industrial process. This involves systematically varying reaction parameters to maximize product yield and purity while minimizing costs, reaction time, and waste generation. Key parameters that are typically optimized include:

Temperature: Affects reaction rates and selectivity.

Pressure: Particularly important for reactions involving gases.

Catalyst: The choice of catalyst can dramatically influence the speed and outcome of a reaction.

Solvent: The solvent can affect the solubility of reactants and influence reaction pathways.

Reactant Concentration: Can impact reaction kinetics and equilibrium.

As no established synthetic routes for this compound have been identified, there is no available data on the optimization of its synthesis. Research in this area would be necessary to determine the most efficient and scalable methods for its preparation.

Reaction Mechanisms and Chemical Transformations of 1 Methoxy 4 Methylcyclohexyl Methanol

Mechanistic Investigations of Functional Group Reactivity

The presence of both a hydroxyl and a methoxy (B1213986) group on the cyclohexyl framework provides multiple sites for chemical modification. The following sections explore the likely mechanistic pathways for reactions involving these functional groups.

Nucleophilic substitution reactions of (1-methoxy-4-methylcyclohexyl)methanol can proceed via either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the specific functional group targeted. The primary alcohol offers a site for Sₙ2 reactions, while the tertiary carbon bearing the methoxy group is more prone to Sₙ1 pathways, especially under acidic conditions.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic attack. Similarly, the methoxy group can be protonated, leading to its departure as methanol (B129727) and the formation of a tertiary carbocation. This carbocation is stabilized by the cyclohexane (B81311) ring and the methyl group, making the Sₙ1 pathway favorable. The general mechanism for acid-catalyzed ether cleavage can proceed through either Sₙ1 or Sₙ2 pathways depending on the structure of the ether. For tertiary ethers, the Sₙ1 mechanism is generally favored. masterorganicchemistry.comopenstax.org

The direct nucleophilic substitution of the hydroxyl group in alcohols is challenging and often requires its conversion into a better leaving group, such as a sulfonate ester. nih.gov

Table 1: Comparison of Plausible Sₙ1 and Sₙ2 Reactions

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Substrate | Tertiary carbon with methoxy group | Primary carbon with hydroxyl group |

| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Nucleophile] |

| Intermediate | Tertiary carbocation | None (concerted mechanism) |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Protic solvents, weak nucleophiles | Aprotic solvents, strong nucleophiles |

Elimination reactions of this compound can lead to the formation of alkenes. The specific mechanism (E1, E2, or E1cb) is dependent on the reaction conditions, particularly the strength of the base and the nature of the leaving group.

Under strongly acidic conditions and heat, the protonated hydroxyl or methoxy group can depart, leading to the formation of a carbocation intermediate, which can then undergo an E1 elimination to form an alkene. The major product of such an elimination would likely be the most substituted alkene, following Zaitsev's rule. nih.gov For example, elimination of methanol from 1,1-dimethoxycyclohexane (B1328912) has been shown to proceed via a unimolecular mechanism in the gas phase. researchgate.net

Treatment with a strong, non-nucleophilic base could favor an E2 mechanism, where a proton is abstracted from a carbon adjacent to the carbon bearing the leaving group in a concerted step.

Table 2: Potential Elimination Pathways

| Mechanism | Key Features | Probable Product(s) |

|---|---|---|

| E1 | Formation of a tertiary carbocation intermediate. | Mixture of endocyclic and exocyclic alkenes, with the more substituted alkene being the major product. |

| E2 | Concerted removal of a proton and a leaving group. | Formation of an alkene, with stereochemical and regiochemical outcomes dependent on the base and leaving group. |

| E1cb | Formation of a carbanion intermediate (less likely for this substrate). | Would require a sufficiently acidic proton and a poor leaving group. |

Oxidative and Reductive Transformations of the Carbinol and Methoxy Centers

The primary alcohol in this compound is susceptible to oxidation, while the methoxy group is generally stable to oxidation. Reduction reactions would typically be performed on functional groups derived from the alcohol.

The primary alcohol group can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. Primary alcohols are oxidized to aldehydes and further to carboxylic acids. byjus.comlibretexts.org

To Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) can be used to oxidize the primary alcohol to the corresponding aldehyde, (1-methoxy-4-methylcyclohexyl)carbaldehyde, without further oxidation.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the carboxylic acid, 1-methoxy-4-methylcyclohexane-1-carboxylic acid.

The tertiary carbon bearing the methoxy group is resistant to oxidation under standard conditions because it lacks a hydrogen atom that can be removed during the oxidation process. byjus.comlibretexts.org

Functional groups derived from the oxidation of the hydroxyl group can be subsequently reduced. For instance, if the primary alcohol is first oxidized to an aldehyde or a carboxylic acid, these can then be reduced back to the alcohol or to other functional groups.

The aldehyde, (1-methoxy-4-methylcyclohexyl)carbaldehyde, can be reduced back to the starting alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

The carboxylic acid, 1-methoxy-4-methylcyclohexane-1-carboxylic acid, can be reduced to the primary alcohol using a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Rearrangement Processes within the Cyclohexyl Framework

The structure of this compound, particularly its ability to form a tertiary carbocation, makes it a potential candidate for carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement. wikipedia.org

Under acidic conditions, loss of methanol from the protonated ether can generate a tertiary carbocation at the 1-position of the cyclohexane ring. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, if possible. However, in this specific structure, the initial tertiary carbocation is already relatively stable, so significant rearrangement might not be the primary reaction pathway unless driven by specific structural features or reaction conditions.

A plausible rearrangement could involve a ring-expansion or contraction, although these are more common in bicyclic or strained ring systems. For instance, the Wagner-Meerwein rearrangement is well-documented in the chemistry of terpenes, which often contain similar cyclohexyl frameworks. wikipedia.org The treatment of certain spiro-fused cyclohexanols with acid has been shown to induce Wagner-Meerwein rearrangements, leading to condensed three-ring systems. researchgate.net

Derivatization Chemistry of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary hydroxyl (-CH2OH) moiety and the tertiary methoxy (-OCH3) group, both attached to the C1 position of the 4-methylcyclohexane ring. The co-location of these groups on a sterically hindered tertiary carbon atom influences their reactivity in derivatization reactions. While specific literature on the reaction mechanisms of this particular compound is limited, its chemical transformations can be predicted based on the well-established chemistry of primary alcohols and alkyl ethers.

Esterification and Etherification of the Hydroxyl Moiety

The primary hydroxyl group is the most reactive site for derivatization under typical conditions, readily undergoing reactions such as esterification and etherification to form a variety of derivatives.

Esterification: This process involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester.

Fischer Esterification: In the presence of a strong acid catalyst (e.g., H₂SO₄), this compound can react with a carboxylic acid (R-COOH) in a reversible equilibrium reaction to yield the corresponding ester and water. The reaction likely proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the primary alcohol.

Acylation with Acyl Halides/Anhydrides: A more efficient and non-reversible method involves the use of more reactive acylating agents. Reaction with an acyl chloride (R-COCl) or acid anhydride (B1165640) ((R-CO)₂O), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (HCl or R-COOH), leads to the formation of the ester.

Etherification: This reaction extends the ether functionality of the molecule by converting the hydroxyl group into a second ether linkage.

Williamson Ether Synthesis: This classical method involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide (R'-X) via an Sₙ2 reaction to form a new ether (R-O-R'). The steric hindrance around the C1 position of the cyclohexane ring could influence the rate of this reaction.

The table below summarizes these potential derivatization reactions of the hydroxyl group.

| Reaction Type | Reagents | Product Class | General Reaction Scheme |

| Fischer Esterification | R-COOH, H⁺ catalyst | Ester | C₈H₁₅(OCH₃)CH₂OH + R-COOH ⇌ C₈H₁₅(OCH₃)CH₂OC(O)R + H₂O |

| Acylation | R-COCl, Base | Ester | C₈H₁₅(OCH₃)CH₂OH + R-COCl → C₈H₁₅(OCH₃)CH₂OC(O)R + HCl |

| Williamson Ether Synthesis | 1. NaH2. R'-X | Ether | C₈H₁₅(OCH₃)CH₂OH + NaH → C₈H₁₅(OCH₃)CH₂ONa + H₂C₈H₁₅(OCH₃)CH₂ONa + R'-X → C₈H₁₅(OCH₃)CH₂OR' + NaX |

Functionalization of the Methoxy Group

The methoxy group in this compound is a relatively unreactive ether linkage. Functionalization typically requires harsh conditions to achieve cleavage of the stable carbon-oxygen bond.

Ether Cleavage: The most common transformation for an unactivated alkyl ether is cleavage by strong acids.

Reaction with Strong Mineral Acids: Treatment with strong proton acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻). Given the structure, the cleavage could proceed via an Sₙ1-type mechanism at the tertiary carbon of the cyclohexane ring, leading to the formation of a stabilized tertiary carbocation. This would ultimately yield methanol and a tertiary halide or, through subsequent reactions, potentially 4-methylcyclohexanone.

Reaction with Lewis Acids: Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving ethers, often under milder conditions than strong proton acids. organic-chemistry.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack.

In some specific contexts, selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved through radical hydrogen abstraction, transforming the methoxy group into an acetal (B89532) which can then be hydrolyzed. nih.gov While this has been demonstrated in carbohydrate chemistry, its applicability to this specific substrate would require further investigation. nih.gov

The table below outlines the primary method for the functionalization of the methoxy group.

| Reaction Type | Reagents | Potential Products | General Reaction Scheme |

| Ether Cleavage | HBr or HI (conc.) | 4-methylcyclohexanone, Methanol, Halides | C₈H₁₅(OCH₃)CH₂OH + 2 HBr → C₆H₉(CH₃)C=O + CH₃Br + H₂O + HBr (Illustrative) |

| Ether Cleavage | BBr₃ | Demethylated intermediate, Methanol derivative | C₈H₁₅(OCH₃)CH₂OH + BBr₃ → Intermediate Products |

Intermediary Roles and Research Applications of 1 Methoxy 4 Methylcyclohexyl Methanol

Precursor in the Synthesis of Biologically Active Molecules

There is no research available that describes the use of (1-Methoxy-4-methylcyclohexyl)methanol as a precursor for the synthesis of any known biologically active molecules.

Building Block for Complex Organic Scaffolds

No studies have been found that utilize this compound as a building block in the construction of more complex organic scaffolds.

Applications in Specialty Chemical Synthesis

There is no documented use of this compound in any specialty chemical synthesis processes.

Conclusion and Future Research Perspectives

Summary of Current Academic Achievements

Direct academic achievements and published research focusing specifically on (1-Methoxy-4-methylcyclohexyl)methanol are not prominent in the current scientific literature. The majority of research in this structural class has centered on its close analogue, 4-Methylcyclohexanemethanol (MCHM), an alicyclic primary alcohol that exists as cis and trans isomers. researchgate.netlearncbse.in MCHM gained significant attention following an industrial chemical spill, which prompted numerous studies into its environmental fate, toxicology, and physicochemical properties. numberanalytics.commdpi.com Research on MCHM has established its synthesis via methods like the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester and as a byproduct in the hydrogenation of dimethyl terephthalate. researchgate.net These studies on related compounds form the foundational knowledge base from which future research on this compound can be launched.

Identification of Unexplored Synthetic and Mechanistic Challenges

The synthesis of this compound presents significant and unexplored challenges. The core difficulty lies in the construction of the quaternary carbon atom at the C1 position, which is substituted with both a methoxy (B1213986) group and a hydroxymethyl group.

Key Synthetic Hurdles:

Stereocontrol: The cyclohexane (B81311) ring's 4-methyl group introduces cis and trans diastereomerism. Any synthetic route must address the challenge of controlling the stereochemical outcome relative to the substituents at the C1 position.

Functional Group Compatibility: Introducing a methoxy group and a hydroxymethyl group (or its precursor, such as an ester or aldehyde) onto the same carbon atom requires careful selection of reagents and reaction conditions to avoid undesired side reactions. For instance, nucleophilic attack on a carbonyl precursor intended to form the alcohol could be complicated by the presence of the methoxy group.

Precursor Synthesis: A plausible synthetic pathway could involve the alpha-hydroxylation and methoxylation of a suitable cyclohexanone (B45756) derivative. However, controlling the regioselectivity and preventing over-reaction or rearrangement under typical basic or acidic conditions would be a primary mechanistic challenge. An alternative, such as the reaction of a Grignard reagent with a 1-methoxy-cyclohexanecarboxylate, would need to be explored, with potential competing reactions being a key concern.

Mechanistic studies would be essential to understand the pathways of these potential syntheses, including the transition states and intermediates that govern stereoselectivity and byproduct formation.

Opportunities for Novel Transformational Chemistry

The unique structural motif of this compound, featuring a hemiacetal-like structure embedded within a stable cyclohexane ring, opens avenues for novel chemical transformations. The presence of both a primary alcohol and a tertiary ether on the same carbon atom could lead to unique reactivity.

Potential Applications in Transformational Chemistry:

Ring-Opening Reactions: Under acidic conditions, the molecule could potentially undergo ring-opening or rearrangement reactions, leveraging the strain and electronic effects of the geminal substituents. This could provide access to novel acyclic functionalized molecules.

Advanced Building Blocks: The primary alcohol serves as a handle for further functionalization. nih.gov It can be oxidized to an aldehyde or carboxylic acid or converted into other functional groups through substitution reactions, creating a library of bifunctional molecules for use in medicinal chemistry or materials science. nih.gov

Ligand Development: The oxygen atoms of the methoxy and hydroxyl groups could act as a bidentate ligand for coordinating with metal centers. The rigid cyclohexane backbone could provide a defined stereochemical environment, making it a candidate for the development of novel ligands for asymmetric catalysis.

Outlook for Advanced Computational and Spectroscopic Approaches

Given the absence of experimental data, advanced computational and spectroscopic techniques are critical for predicting the properties of this compound and characterizing it upon successful synthesis.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the stable conformations of the cis and trans isomers, their relative energies, and the energy barriers for conformational interconversion. Such studies can also model reaction pathways for its synthesis and predict potential side products, guiding experimental design.

Molecular Dynamics (MD): MD simulations could provide insight into the molecule's behavior in different solvent environments, which is crucial for understanding its reactivity and potential applications in solution-phase chemistry.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, will be indispensable for unambiguously determining the molecular structure and the relative stereochemistry of the methyl, methoxy, and hydroxymethyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry will be essential for confirming the elemental composition. Tandem MS (MS/MS) could be used to study fragmentation patterns, providing further structural verification.

Infrared (IR) and Raman Spectroscopy: These techniques will be used to identify key functional groups, such as the hydroxyl O-H stretch and the C-O stretches of the ether and alcohol, providing complementary data to NMR and MS.

The exploration of this compound represents a step into uncharted territory in alicyclic chemistry. Overcoming the synthetic challenges and exploring its reactivity will rely heavily on the synergy between modern synthetic methods, advanced spectroscopic characterization, and powerful computational modeling.

Q & A

Basic: What synthetic methodologies are most effective for producing (1-Methoxy-4-methylcyclohexyl)methanol?

Answer:

The compound is typically synthesized via Grignard reactions or condensation of cyclohexanone derivatives with methoxy-substituted aldehydes. For example, reacting 4-methylcyclohexanone with 4-methoxybenzaldehyde under acidic or basic conditions can yield the target alcohol through a Knoevenagel-like mechanism , followed by reduction. Key reagents include NaBH₄ or LiAlH₄ for alcohol formation, with yields optimized by controlling temperature (0–25°C) and solvent polarity (e.g., THF or ethanol) .

Basic: How is the molecular structure of this compound characterized?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. For instance:

- ¹H NMR : Methoxy protons resonate at δ 3.2–3.4 ppm, while methylcyclohexyl protons show distinct splitting patterns (δ 1.2–2.1 ppm).

- ¹³C NMR : The methoxy carbon appears at ~55 ppm, and the cyclohexyl quaternary carbon at ~70 ppm .

Mass spectrometry (MS) and infrared (IR) spectroscopy (O-H stretch ~3200–3500 cm⁻¹) further validate purity and functional groups.

Advanced: How do steric and electronic effects of the methoxy group influence reaction pathways?

Answer:

The methoxy group acts as an electron-donating substituent , activating the cyclohexane ring toward electrophilic substitution. However, steric hindrance from the methyl group can limit accessibility to the alcohol moiety. For example:

- In oxidation reactions , the methoxy group stabilizes transition states, favoring ketone formation over competing pathways.

- In nucleophilic substitutions , steric bulk reduces reaction rates at the cyclohexyl position by ~30% compared to non-methylated analogs .

Computational studies (DFT) are recommended to model these effects .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from solvent-dependent conformational changes or variability in assay conditions . To address this:

- Standardize solvent systems (e.g., DMSO vs. aqueous buffers) to minimize polarity-driven structural shifts.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities under controlled conditions.

For neurological targets, structural analogs suggest the methoxy group enhances binding (Kₐ ~10⁻⁷ M) via hydrophobic interactions, while methyl groups stabilize allosteric modulation .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

Chiral resolution via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess (ee). Alternatively, asymmetric catalysis using Ru-BINAP complexes can directly produce the (R)- or (S)-enantiomer with 85–92% ee . Kinetic resolution studies indicate the methyl group slows racemization, favoring retention of configuration .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Polar aprotic solvents (DMF, DMSO) are optimal (solubility >50 mg/mL). Limited solubility in water (<1 mg/mL) due to hydrophobicity.

- Stability : Stable at −20°C under inert gas. Degrades via oxidation at room temperature (t₁/₂ ~6 months); store with 0.1% BHT as an antioxidant .

Advanced: How does the compound interact with cytochrome P450 enzymes?

Answer:

In vitro studies on structural analogs show competitive inhibition of CYP3A4 (IC₅₀ ~15 µM), likely via π-π stacking with the heme cofactor. Metabolic pathways involve O-demethylation at the methoxy group, confirmed by LC-MS detection of catechol intermediates. Co-administering CYP inhibitors (e.g., ketoconazole) reduces clearance by 40% .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities <0.1%.

- Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., methylcyclohexene derivatives).

- Karl Fischer titration monitors water content (<0.5% w/w) to prevent hydrolysis .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Predictor® : Estimates logP (~2.8), plasma protein binding (~85%), and blood-brain barrier penetration (Cbrain/Cblood = 0.8).

- SwissADME : Predicts moderate bioavailability (F = 50–60%) and identifies P-glycoprotein efflux as a clearance pathway.

Validation with in vivo rodent models is advised .

Advanced: How does the compound’s conformation affect its material science applications?

Answer:

The chair conformation of the cyclohexane ring enables hydrogen-bonded frameworks in polymer matrices. In polyurethane synthesis, the alcohol moiety reacts with isocyanates, enhancing crosslink density (Tg increases by 20°C). FT-IR analysis (N-H stretch at 3300 cm⁻¹) confirms urethane bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.